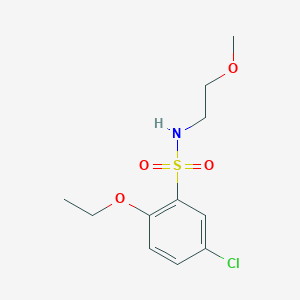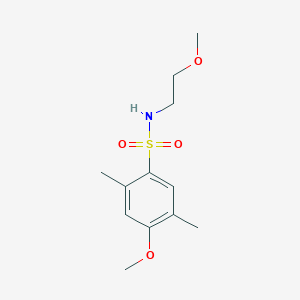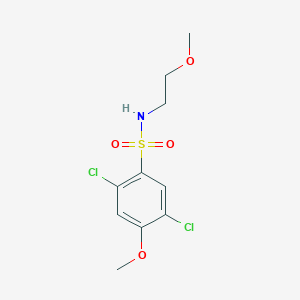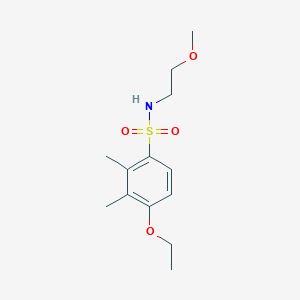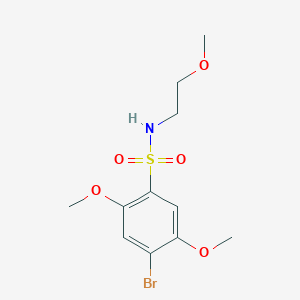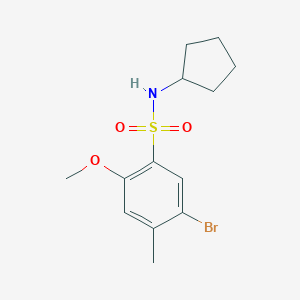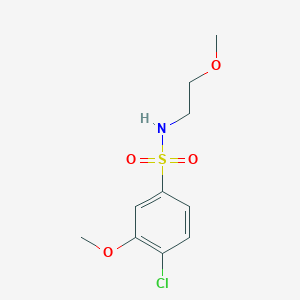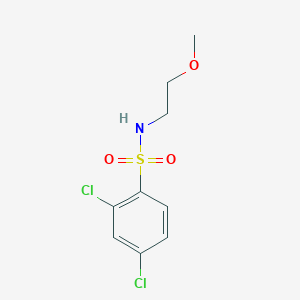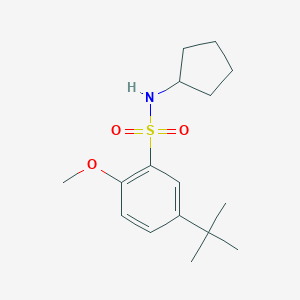
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various research studies.
Mechanism of Action
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of CK2 and carbonic anhydrase. By inhibiting these enzymes, this compound can affect various biological processes, such as cell growth and acid-base balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological process being studied. For example, when used to study the function of CK2, this compound has been shown to inhibit cell growth and induce cell death. When used to study the role of carbonic anhydrase, this compound has been shown to affect acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, which can be useful in studying their specific functions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is to study its effects on other biological processes and enzymes. For example, this compound has been shown to inhibit the activity of CK2 and carbonic anhydrase, but its effects on other enzymes and proteins are not well understood. Another potential direction is to develop more specific inhibitors of CK2 and carbonic anhydrase based on the structure of this compound. Finally, research could focus on developing new applications for this compound in the treatment of various diseases, such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its specificity and ability to selectively inhibit the activity of certain enzymes and proteins make it a valuable tool for studying various biological processes. While there are limitations to its use, the future directions for research on this compound are numerous and exciting.
Synthesis Methods
The synthesis of 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 5-bromo-2-ethoxybenzenesulfonamide with 3-methylpyridine-2-amine in the presence of a base. The reaction takes place in a solvent, such as dichloromethane or acetonitrile, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, this compound has been used to study the function of the protein kinase CK2, which is involved in cell growth and proliferation. This compound has also been used to study the role of the enzyme carbonic anhydrase in the regulation of acid-base balance in the body.
properties
IUPAC Name |
5-bromo-2-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-12-7-6-11(15)9-13(12)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYXPFVDRFIINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

